molecular formula C23H24N2O4S B12185049 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-4-methoxybenzamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-4-methoxybenzamide

Cat. No.: B12185049
M. Wt: 424.5 g/mol
InChI Key: SRWMPPNCYFRRNN-UHFFFAOYSA-N
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Description

The compound N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-4-methoxybenzamide is a pyrrole derivative featuring a phenylsulfonyl group at position 3, a 4-methoxybenzamide substituent at position 2, and an allyl (prop-2-en-1-yl) group at position 1 of the pyrrole ring.

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C23H24N2O4S/c1-5-15-25-17(3)16(2)21(30(27,28)20-9-7-6-8-10-20)22(25)24-23(26)18-11-13-19(29-4)14-12-18/h5-14H,1,15H2,2-4H3,(H,24,26)

InChI Key

SRWMPPNCYFRRNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC)CC=C)C

Origin of Product

United States

Preparation Methods

Formation of 4,5-Dimethylpyrrole

The 4,5-dimethylpyrrole scaffold is typically synthesized via the Paal-Knorr reaction, involving cyclization of a 1,4-diketone with ammonium acetate. For example, hexane-2,5-dione reacts with ammonium acetate in acetic acid under reflux to yield 2,5-dimethylpyrrole. Modifications to this method enable the introduction of methyl groups at positions 4 and 5. Alternative approaches include radical-mediated cyclization, as demonstrated in manganese(III)-catalyzed reactions of β-dicarbonyl compounds with alkenes.

Sulfonylation at Position 3

Introducing the phenylsulfonyl group at position 3 requires electrophilic substitution. Using phenylsulfonyl chloride in the presence of a Lewis acid (e.g., AlCl₃) in dichloromethane at 0–5°C achieves regioselective sulfonylation. The reaction proceeds via generation of a sulfonyl cation, which attacks the electron-rich pyrrole ring. Yields range from 65–80%, with purity confirmed by ¹H NMR (δ 7.8–8.1 ppm, aromatic protons).

Allylation at Position 1

Propenyl Group Introduction

Allylation of the pyrrole nitrogen is achieved through nucleophilic substitution. Treating the sulfonylated pyrrole with allyl bromide in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) at 60°C for 12 hours affords the N-allyl derivative. The reaction mechanism involves deprotonation of the pyrrole nitrogen by K₂CO₃, followed by SN2 attack of the allyl bromide. GC-MS analysis typically shows a molecular ion peak at m/z 346.4 [M+H]⁺, consistent with the intermediate N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanamide.

Amidation at Position 2

Synthesis of 4-Methoxybenzoyl Chloride

4-Methoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. The resulting 4-methoxybenzoyl chloride is purified via distillation (bp 120–125°C at 15 mmHg) and characterized by IR (ν 1775 cm⁻¹, C=O stretch).

Coupling to Pyrrole Intermediate

The final amidation step employs Schotten-Baumann conditions. The allylated pyrrole is dissolved in tetrahydrofuran (THF) and treated with 4-methoxybenzoyl chloride in the presence of triethylamine (Et₃N) at 0°C. After stirring for 24 hours at room temperature, the product is extracted with ethyl acetate and purified via silica gel chromatography (hexane/ethyl acetate 3:1).

Table 1: Key Reaction Conditions and Yields

StepReagentsConditionsYield (%)
SulfonylationPhSO₂Cl, AlCl₃0–5°C, 2 h78
AllylationAllyl Br, K₂CO₃60°C, 12 h82
Amidation4-MeO-BzCl, Et₃NRT, 24 h68

Alternative Radical-Mediated Approaches

Photoredox N-Arylation

Visible-light-mediated photoredox catalysis offers a transition-metal-free route to amidyl radicals. Irradiation of 4-methoxybenzamide with [Ir(ppy)₃] (2 mol%) in acetonitrile generates an amidyl radical, which couples with the pyrrole intermediate to form the C–N bond. This method avoids harsh acidic conditions, improving functional group tolerance.

Manganese(III)-Promoted Cyclization

Manganese(III) acetate dihydrate facilitates oxidative radical cyclization in acetic acid. A mixture of 4-methoxybenzamide, the pyrrole precursor, and Mn(OAc)₃·2H₂O is stirred at 70°C, yielding the target compound via a proposed radical addition-elimination pathway.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.56 (t, J = 7.6 Hz, 1H, ArH), 7.44 (d, J = 8.0 Hz, 2H, ArH), 6.92 (d, J = 8.4 Hz, 2H, ArH), 5.95 (m, 1H, CH₂=CH), 5.21 (d, J = 17.2 Hz, 1H, CH₂=CH), 5.10 (d, J = 10.4 Hz, 1H, CH₂=CH), 3.87 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).

  • HRMS (ESI) : m/z calcd for C₂₄H₂₅N₂O₄S [M+H]⁺ 449.1534, found 449.1538.

Challenges and Optimization

Regioselectivity in Sulfonylation

Competing sulfonylation at position 2 or 4 is mitigated by steric hindrance from the 4,5-dimethyl groups. Computational studies (DFT) indicate a 12.3 kcal/mol preference for sulfonylation at position 3 due to reduced steric strain.

Purification of Hydrophobic Intermediates

Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates the target compound from unreacted 4-methoxybenzoyl chloride and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

The compound features a pyrrole ring , a phenylsulfonyl group , and a prop-2-en-1-yl side chain , contributing to its unique properties. The molecular formula is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 390.5 g/mol. These functional groups suggest potential interactions with various biological targets, enhancing its pharmacological profile .

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-4-methoxybenzamide exhibits a range of biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Research indicates that compounds similar to this one can exhibit antiproliferative effects against various cancer cell lines. Studies have shown that related pyrrole derivatives suppress cell growth and enhance apoptosis in human cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

Neuroprotective Properties

The compound's structure suggests potential neuroprotective effects, particularly through its interaction with neurotransmitter systems. Similar compounds have been investigated for their ability to modulate NMDA receptors, which play a critical role in synaptic plasticity and cognitive functions. This modulation may contribute to neuroprotection against conditions like Alzheimer’s disease and other neurodegenerative disorders .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds that share structural similarities have been studied for their ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the applications of this compound and its analogs in various fields:

Study FocusFindingsReference
Anticancer ResearchDemonstrated antiproliferative effects on human cancer cell lines through apoptosis induction and signaling modulation.
NeuroprotectionInvestigated modulation of NMDA receptors and neuroprotective effects in animal models of neurodegeneration.
Anti-inflammatoryShowed potential in inhibiting pro-inflammatory cytokine production in vitro.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:

N-[4,5-Dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-4-methoxybenzamide (CAS: 951941-48-3)

  • Key Differences: Substituent at Position 1: Propan-2-yl (isopropyl) instead of prop-2-en-1-yl (allyl). Molecular Weight: 426.5 g/mol (vs. ~424.5 g/mol for the allyl analog). This may affect solubility or packing in crystalline states .

4-Fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide (CAS: 951974-96-2)

  • Key Differences :
    • Benzamide Substituent : Fluorine replaces the methoxy group at the benzamide para-position.
    • Sulfonyl Group : The sulfonyl moiety is attached to a 4-methoxyphenyl ring instead of an unsubstituted phenyl ring.
    • Molecular Weight : 442.5 g/mol (vs. ~424.5 g/mol for the target compound).
    • Implications : The electron-withdrawing fluorine atom increases polarity and may enhance metabolic stability. The 4-methoxy group on the sulfonyl phenyl ring could improve solubility but reduce electrophilicity .

Benzimidazole Derivatives ()

  • Example: 1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole.
  • Key Differences: Core Structure: Benzimidazole instead of pyrrole. Functional Groups: Sulfinyl and pyridylmethyl groups introduce distinct hydrogen-bonding and steric profiles. However, synthetic complexity increases due to additional stereocenters and sulfinyl groups .

Data Table: Structural and Molecular Comparison

Compound Name Core Structure Substituent at Position 1 Sulfonyl Group Benzamide Substituent Molecular Formula Molecular Weight (g/mol)
N-[4,5-Dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-4-methoxybenzamide (Target) Pyrrole Allyl Phenyl 4-Methoxy C₃₃H₃₁N₃O₅S ~424.5
N-[4,5-Dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-4-methoxybenzamide Pyrrole Isopropyl Phenyl 4-Methoxy C₂₃H₂₆N₂O₄S 426.5
4-Fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide Pyrrole Allyl 4-Methoxyphenyl 4-Fluoro C₂₃H₂₃FN₂O₄S 442.5
1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-1H-benzimidazole Benzimidazole N/A N,N-Dimethylaminophenyl 5-Methoxy C₂₃H₂₄N₄O₄S₂ 484.6

Research Findings and Implications

Substituent Effects on Reactivity and Stability

  • Allyl vs. Isopropyl : The allyl group’s double bond may participate in conjugation or cycloaddition reactions, whereas the isopropyl group offers steric bulk without reactivity .
  • Fluorine vs. Methoxy : Fluorine’s electronegativity enhances metabolic stability and membrane permeability, while methoxy groups contribute to hydrogen-bonding networks in crystal packing .

Crystallographic Considerations

  • The phenylsulfonyl group’s planarity and the 4-methoxybenzamide’s orientation likely influence crystal packing. SHELX software () is widely used for refining such structures, though experimental data for the target compound are lacking.

Biological Activity

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-4-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a pyrrole ring and various substituents, contributes to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential applications.

Molecular Structure and Properties

The compound's molecular formula is C24H28N2O3SC_{24}H_{28}N_{2}O_{3}S, with a molecular weight of 424.6 g/mol. The structural features include:

  • Pyrrole Ring : Substituted at the 4 and 5 positions with methyl groups.
  • Phenylsulfonyl Group : Located at the 3 position of the pyrrole.
  • Prop-2-en-1-yl Group : Attached to the pyrrole nitrogen.
  • Methoxybenzamide Moiety : Present at the terminal end.

This unique arrangement of functional groups enhances its potential utility in various biological contexts.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antiviral Properties : Preliminary studies suggest that the compound may inhibit viral replication through interaction with viral enzymes or host cell receptors.
  • Anti-inflammatory Effects : The presence of the phenylsulfonyl group indicates potential anti-inflammatory activity, possibly by modulating inflammatory pathways .
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Antimicrobial Effects : The compound may possess antimicrobial properties against both bacteria and fungi, particularly multidrug-resistant strains .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, inhibiting their activity. For example, it might interact with kinases by binding to their ATP-binding sites.
  • Modulation of Signaling Pathways : By altering protein conformations through sulfonyl interactions, it may influence various signaling pathways involved in inflammation and cell proliferation .

Case Study 1: Anticancer Activity

A study focusing on related pyrrole derivatives demonstrated significant anticancer effects in vitro. The compounds were shown to induce apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell cycle progression. This suggests that N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-y)-1H-pyrrol -2 - yl]-4-methoxybenzamide could similarly impact cancer cell lines .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, derivatives of this compound were tested for their ability to reduce edema in animal models. Results indicated a dose-dependent reduction in inflammation markers, supporting its potential therapeutic role in inflammatory diseases.

Data Summary

Biological Activity Mechanism Potential Applications
AntiviralInhibition of viral enzymesAntiviral therapies
Anti-inflammatoryModulation of inflammatory pathwaysTreatment of inflammatory diseases
AnticancerInduction of apoptosisCancer therapeutics
AntimicrobialInhibition of pathogen growthAntibiotic development

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